molecular formula C22H24FN5O4 B612237 ブリバニブアラニネート CAS No. 649735-63-7

ブリバニブアラニネート

カタログ番号: B612237
CAS番号: 649735-63-7
分子量: 441.45
InChIキー: LTEJRLHKIYCEOX-GXTWGEPZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Brivanib alaninate (BMS582664) is an oral, potent selective inhibitor of both the FGF and VEGF family of receptors . It is a first-in-class FGF/VEGF inhibitor now in late-phase clinical trials . It is currently in development for the treatment of hepatocellular and colon carcinomas .


Synthesis Analysis

Brivanib alaninate is a prodrug of brivanib (BMS-540215), a potent oral VEGFR-2 inhibitor . In vitro and in vivo studies indicated that brivanib alaninate was efficiently converted to brivanib . The oral bioavailability of brivanib varied among species (22–88%) and showed dissolution rate-limited absorption even when combined with organic co-solvents .


Molecular Structure Analysis

The molecular formula of Brivanib alaninate is C22H24FN5O4 . Its exact mass is 441.18 and its molecular weight is 441.450 .


Chemical Reactions Analysis

Brivanib alaninate undergoes hydrolysis to its parent compound, BMS-540215 . The shelf-life of the tablets is determined by the rate of the hydrolysis reaction . In vitro and in vivo studies indicated that brivanib alaninate was efficiently converted to brivanib .


Physical and Chemical Properties Analysis

The molecular formula of Brivanib alaninate is C22H24FN5O4 . Its exact mass is 441.18 and its molecular weight is 441.450 .

科学的研究の応用

肝細胞癌(HCC)の治療

ブリバニブアラニネートは、肝細胞癌(HCC)の治療について調査されてきました {svg_1}. これは、血管内皮増殖因子受容体(VEGFR)と線維芽細胞増殖因子受容体(FGFR)チロシンキナーゼの二重阻害剤です {svg_2}. これらの受容体は、HCCの増殖と血管新生に関与することが知られています {svg_3}. ブリバニブアラニネートは、ヒトHCCのモデルマウスにおいて増殖阻害を誘導することが示されています {svg_4}.

腫瘍増殖の阻害

ブリバニブアラニネートは、6つの異種移植片株のうち5つで、腫瘍の増殖を有意に抑制することが判明しました {svg_5}. ブリバニブによる増殖阻害は、Tyr 1054/1059でのリン酸化VEGFR-2の減少、アポトーシスの増加、微小血管密度の減少、細胞増殖の阻害、および細胞周期制御因子のダウンレギュレーションと関連していました {svg_6}.

固形腫瘍の治療

ブリバニブアラニネートは、固形腫瘍の治療についても調査されています {svg_7}. 作用機序は、腫瘍の増殖と血管新生に重要な役割を果たすVEGFRおよびFGFRシグナル伝達経路の阻害を伴います {svg_8}.

転移性大腸癌(MCRC)の治療

ブリバニブアラニネートの別の潜在的な用途は、転移性大腸癌(MCRC)の治療です {svg_9}. VEGFRおよびFGFRシグナル伝達経路の二重阻害は、転移性癌細胞の進行を潜在的に阻止する可能性があります {svg_10}.

バイオマーカーの発見と検証

ブリバニブアラニネートは、この化合物による治療に応答するバイオマーカーの発見と検証に使用されてきました {svg_11}. これらのバイオマーカーは、抗血管新生薬の分子レベルでの生物学的活性と有効性を予測することができます {svg_12}.

他の抗血管新生薬に対する抵抗性の克服

実験系において、他の抗血管新生薬に対する抵抗性を発現する腫瘍にbFGF阻害剤(ブリバニブ、BMS-582664)を添加すると、血管新生と腫瘍の進行の再開始が有意に再開することが示されています {svg_13}.

作用機序

Target of Action

Brivanib alaninate, also known as BMS-582664, is a multitargeted tyrosine kinase inhibitor . Its primary targets are the vascular endothelial growth factor receptors (VEGFR) and fibroblast growth factor receptors (FGFR) . These receptors play a major role in the etiopathogenesis of hepatocellular carcinoma (HCC), the most common type of liver cancer .

Mode of Action

Brivanib alaninate interacts with its targets by inhibiting the tyrosine kinase activity of VEGFR and FGFR . This inhibition prevents the activation of these receptors, thereby disrupting the signaling pathways they control. It’s known that brivanib may prevent the tumor mass from expanding by cutting off the supply of nutrients and growth factors .

Biochemical Pathways

The VEGF and FGF signaling pathways, which are inhibited by brivanib, are crucial for angiogenesis, the formation of new blood vessels from pre-existing ones . These pathways are essential for solid tumor growth and metastasis . By inhibiting VEGFR and FGFR, brivanib disrupts these pathways, leading to reduced angiogenesis and, consequently, slower tumor growth .

Pharmacokinetics

Brivanib alaninate is an orally administered prodrug of brivanib . It is rapidly and efficiently converted to brivanib in the body . The oral bioavailability of brivanib varies among species (22–88%) and shows dissolution rate-limited absorption even when combined with organic co-solvents . The clearance of brivanib in humans is anticipated to be low to intermediate, while its volume of distribution is expected to be high .

Result of Action

Brivanib significantly suppresses tumor growth in various xenograft models . This growth inhibition is associated with a decrease in phosphorylated VEGFR-2, increased apoptosis, reduced microvessel density, inhibition of cell proliferation, and down-regulation of cell cycle regulators . The levels of FGFR-1 and FGFR-2 expression in these xenograft lines were positively correlated with its sensitivity to brivanib-induced growth inhibition .

Action Environment

The action, efficacy, and stability of brivanib alaninate can be influenced by various environmental factors. For instance, the drug’s absorption can be affected by the presence of food or other substances in the stomach . Additionally, the drug’s metabolism and elimination can be influenced by the individual’s liver function . .

Safety and Hazards

Brivanib alaninate is harmful if swallowed . It may damage fertility or the unborn child and is suspected of damaging fertility or the unborn child . It is advised to avoid breathing mist, gas or vapours, and to avoid contacting with skin and eye .

将来の方向性

Brivanib shows promising activity as a single agent in hepatocellular carcinoma and in combination with cetuximab in colorectal cancer . Further evaluations with cytotoxic chemotherapy and in other solid tumors are currently ongoing .

生化学分析

Biochemical Properties

Brivanib Alaninate is efficiently converted to its parent compound, Brivanib, in both in vitro and in vivo studies . Brivanib is a potent inhibitor of VEGFR-2, a receptor that plays a critical role in physiological and pathological angiogenesis, a process of forming new capillaries from existing blood vessels .

Cellular Effects

Brivanib, the active form of Brivanib Alaninate, exerts its effects on various types of cells, particularly cancer cells. By inhibiting VEGFR-2, it disrupts the process of angiogenesis, thereby inhibiting the growth and spread of cancer cells .

Molecular Mechanism

The molecular mechanism of action of Brivanib Alaninate involves its conversion to Brivanib, which then inhibits the VEGFR-2 receptor. This inhibition disrupts the signaling pathways involved in angiogenesis, thereby exerting its anti-cancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, Brivanib Alaninate is rapidly and efficiently converted to Brivanib . The effects of Brivanib, such as the inhibition of angiogenesis, can be observed over time in both in vitro and in vivo studies .

Transport and Distribution

Brivanib, the active form of Brivanib Alaninate, shows good brain penetration in rats, indicating its ability to cross the blood-brain barrier . This suggests that Brivanib can be distributed to various tissues in the body, including the brain .

Subcellular Localization

Given that Brivanib can cross the blood-brain barrier, it is likely that it can also cross cellular membranes and localize within various subcellular compartments .

特性

IUPAC Name

[(2R)-1-[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]oxypropan-2-yl] (2S)-2-aminopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN5O4/c1-11-7-15-16(27-11)5-6-17(19(15)23)32-21-20-13(3)18(8-28(20)26-10-25-21)30-9-12(2)31-22(29)14(4)24/h5-8,10,12,14,27H,9,24H2,1-4H3/t12-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEJRLHKIYCEOX-OCCSQVGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C3=C(C(=C4)OCC(C)OC(=O)C(C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C3=C(C(=C4)OC[C@@H](C)OC(=O)[C@H](C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20215295
Record name Brivanib alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20215295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

649735-63-7
Record name Brivanib alaninate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=649735-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brivanib alaninate [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0649735637
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brivanib alaninate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11865
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Brivanib alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20215295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 649735-63-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BRIVANIB ALANINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2Y5OFN795
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。